molecular formula C21H13Cl2FN4O2 B11272245 2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No.: B11272245
M. Wt: 443.3 g/mol
InChI Key: JSWDEIRXMMHVGG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted pyridopyrimidines and benzamides, which can be further functionalized for specific applications.

Scientific Research Applications

2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of specific enzymes or blocking receptor signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

Compared to these compounds, 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has unique halogenation patterns and additional functional groups that may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H13Cl2FN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

InChI

InChI=1S/C21H13Cl2FN4O2/c1-11-26-19-14(3-2-8-25-19)21(30)28(11)13-5-7-17(24)18(10-13)27-20(29)15-9-12(22)4-6-16(15)23/h2-10H,1H3,(H,27,29)

InChI Key

JSWDEIRXMMHVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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